molecular formula C10H9BrClF3O B14051378 1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene

Cat. No.: B14051378
M. Wt: 317.53 g/mol
InChI Key: NOZMTJJPFGRMCJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific molecular pathways.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethoxy groups allows it to form strong interactions with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 1-Bromo-2-(trifluoromethoxy)benzene

Uniqueness

1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with molecular targets. These properties make it valuable for applications that require precise control over molecular interactions and reactivity.

Properties

Molecular Formula

C10H9BrClF3O

Molecular Weight

317.53 g/mol

IUPAC Name

4-(3-bromopropyl)-2-chloro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrClF3O/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

NOZMTJJPFGRMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)Cl)OC(F)(F)F

Origin of Product

United States

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